molecular formula C5H7BrN2S B1289685 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine CAS No. 209260-76-4

4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine

Cat. No.: B1289685
CAS No.: 209260-76-4
M. Wt: 207.09 g/mol
InChI Key: JQIGVPZFJHWNID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine is a heterocyclic organic compound that contains a thiazole ring substituted with a bromine atom at the 4-position and a dimethylamino group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives have been shown to inhibit certain enzymes involved in microbial resistance, making them potential candidates for antimicrobial therapies . The compound’s interaction with enzymes often involves binding to the active site, thereby inhibiting the enzyme’s activity and preventing the progression of the biochemical pathway.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have demonstrated cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation . The compound’s impact on cell signaling pathways can lead to altered gene expression, affecting the overall cellular function and metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound can bind to enzymes, leading to their inhibition or activation. This binding often occurs at the enzyme’s active site, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can maintain their activity over extended periods, although some degradation may occur under certain conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to vital organs or disruption of normal physiological processes. Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic outcome without inducing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism can lead to the formation of active or inactive metabolites, which may contribute to its overall biological activity . Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites, influencing cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters or binding proteins that facilitate its uptake and distribution . Once inside the cell, this compound may localize to specific cellular compartments or organelles, where it exerts its effects. The compound’s distribution can influence its concentration at the target site, affecting its overall efficacy and potency.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting cellular processes such as metabolism or signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine typically involves the bromination of N,N-dimethyl-1,3-thiazol-2-amine. One common method is the reaction of N,N-dimethyl-1,3-thiazol-2-amine with bromine in an appropriate solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its potential in developing new drugs with anticancer, anti-inflammatory, and neuroprotective properties.

    Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N,N-dimethyl-1,3-thiazol-2-amine
  • 4-Fluoro-N,N-dimethyl-1,3-thiazol-2-amine
  • 4-Iodo-N,N-dimethyl-1,3-thiazol-2-amine

Uniqueness

4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it a valuable scaffold for drug discovery and development .

Properties

IUPAC Name

4-bromo-N,N-dimethyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2S/c1-8(2)5-7-4(6)3-9-5/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIGVPZFJHWNID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10596040
Record name 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209260-76-4
Record name 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Synthesis of 2-Dimethylamino-4-tremthylstannylthiazole 386 as illustrated in FIG. 53. 2,4-Dibromothiazole (358; 1.0 equiv) was dissolved in DMF (0.1 M) and heated at 150–160° C. for 8 h, upon which completion of the reaction was indicated by TLC. The mixture was poured into water and extracted with ether (2×). Drying (MgSO4) and evaporation of the solvents gave 2-dimethylamino-4-bromothiazole 385, which was isolated after flash column chromatography (silica gel, 5% EtOAc in hexanes) in 89% yield.
[Compound]
Name
2-Dimethylamino-4-tremthylstannylthiazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Synthesis of 2-Dimethylamino-4-trimethylstannylthiazole 386 as illustrated in FIG. 53. 2,4-Dibromothiazole (358; 1.0 equiv) was dissolved in DMF (0.1 M) and heated at 150-160° C. for 8 h, upon which completion of the reaction was indicated by TLC. The mixture was poured into water and extracted with ether (2×). Drying (MgSO4) and evaporation of the solvents gave 2-dimethylamino-4-bromothiazole 385, which was isolated after flash column chromatography (silica gel, 5% EtOAc in hexanes) in 89% yield.
Name
2-Dimethylamino-4-trimethylstannylthiazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.